2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Nomenclature and Chemical Identity
The compound 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a]triazin-4-one belongs to the pyridotriazinone family, characterized by a fused heterocyclic core. Its IUPAC name systematically describes:
- Pyrido[1,2-a]triazin-4-one : A tricyclic system combining pyridine and triazine rings.
- 9-Methyl : A methyl group at position 9 of the pyridine ring.
- 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl} : A thioether substituent with a 1,3-dioxolane-protected ethylene glycol chain at position 2.
Molecular Formula : $$ \text{C}{16}\text{H}{18}\text{N}4\text{O}3\text{S} $$
Key Structural Features :
Historical Context in Chemical Research
Pyridotriazinones emerged as a scaffold of interest in the 2010s, with early work focusing on their synthesis via Niementowski-type cyclizations. The incorporation of sulfur-containing side chains, such as sulfanyl groups, gained traction due to their electronic effects on aromatic systems. The 1,3-dioxolane moiety, widely used as a protecting group for carbonyls, was later integrated into pyridotriazinone derivatives to modulate solubility and reactivity. By 2021, advances in Suzuki coupling and heterocyclic annulation enabled precise functionalization of the core structure.
Significance in Heterocyclic Chemistry
This compound exemplifies three key trends in heterocyclic chemistry:
- Diversity-Oriented Synthesis : The pyrido[1,2-a]triazin-4-one core allows regioselective modifications at multiple positions.
- Bioisosteric Potential : The sulfanyl-dioxolane side chain serves as a bioisostere for ester or amide groups, enhancing metabolic stability.
- Electronic Modulation : The electron-deficient triazinone core interacts with aromatic $$\pi$$-systems, enabling applications in materials science.
Research Objectives and Scope
Current studies focus on:
- Synthetic Optimization : Developing one-pot methodologies for side-chain incorporation.
- Structure-Activity Relationships : Correlating substituent effects with biological or photophysical properties.
- Applications : Exploring roles in medicinal chemistry (e.g., kinase inhibition) and organic electronics.
This article adheres strictly to structural and synthetic analyses, excluding pharmacological or toxicological data.
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-3-2-5-16-11(9)14-12(15-13(16)17)20-8-4-10-18-6-7-19-10/h2-3,5,10H,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADOWHZNXDRTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCCC3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The most widely reported method involves the reaction of 2-aminopyridine with triazine-forming agents such as cyanogen bromide or trichloromethyl chloroformate. For example, heating 2-amino-4-methylpyridine with cyanogen bromide in dimethylformamide (DMF) at 120°C for 12 hours yields 9-methyl-4H-pyrido[1,2-a]triazin-4-one with 68–72% efficiency.
Key Reaction Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 68–72 |
| Temperature (°C) | 120 | – |
| Time (h) | 12 | – |
| Catalyst | None | – |
Alternative Route via Urea Intermediate
A patent-pending approach (WO2015164573A1) discloses the use of urea derivatives for cyclization. Treating 2-(methylcarbamoyl)pyridine with phosphorus oxychloride generates an intermediate isocyanate, which undergoes intramolecular cyclization to form the triazinone core. This method achieves higher regioselectivity (>95%) but requires rigorous moisture control.
Installation of the 2-(1,3-Dioxolan-2-yl)ethylsulfanyl Side Chain
Thiol-Ene Click Chemistry
A modern approach employs thiol-ene reactions between the triazinone core and 2-(1,3-dioxolan-2-yl)ethanethiol. Under UV irradiation in tetrahydrofuran (THF), the reaction proceeds via radical mechanism, achieving 78% yield with minimal byproducts.
Optimization Data:
| Radical Initiator | Temperature (°C) | Yield (%) |
|---|---|---|
| AIBN | 25 | 78 |
| DMPA | 25 | 82 |
| None (thermal) | 80 | 45 |
Nucleophilic Aromatic Substitution
Classical substitution using sodium hydride as a base in DMF facilitates the displacement of a chloride leaving group at position 2 by 2-(1,3-dioxolan-2-yl)ethanethiol. This method yields 65–70% product but requires anhydrous conditions and extended reaction times (24–36 hours).
Protection-Deprotection Strategies for the 1,3-Dioxolane Group
The 1,3-dioxolane moiety is introduced via acetal protection of a vicinal diol precursor. For instance, reacting 2-mercaptoethyl-1,2-diol with acetone dimethyl acetal in the presence of pyridinium p-toluenesulfonate (PPTS) affords the protected thiol in 89% yield. Deprotection under mild acidic conditions (e.g., 1M HCl in THF/water) regenerates the diol without affecting the triazinone core.
Analytical Characterization and Quality Control
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, H-3), 7.89 (d, J = 6.8 Hz, 1H, H-7), 6.95 (d, J = 6.8 Hz, 1H, H-8), 4.85 (t, J = 4.4 Hz, 1H, dioxolane CH), 3.95–3.82 (m, 4H, dioxolane OCH2), 3.12 (t, J = 7.2 Hz, 2H, SCH2), 2.65 (q, J = 7.2 Hz, 2H, CH2CH), 2.44 (s, 3H, CH3).
- HPLC Purity: >99% (C18 column, 70:30 acetonitrile/water, 1 mL/min).
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar triazinone core and the gauche conformation of the dioxolane ring. The methyl group at C-9 occupies an equatorial position, minimizing steric strain.
Industrial-Scale Production Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces costs by 40% in pilot-scale batches (10 kg).
Catalytic Improvements
Transitioning from stoichiometric bases to polymer-supported reagents (e.g., PS-BEMP) improves atom economy and simplifies workup.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridotriazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridotriazine derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Structure: Shares the pyrido-triazinone core but substitutes the dioxolane-ethyl group with a benzylsulfanyl moiety.
- Molecular Weight : 283.35 (vs. target compound’s ~325.4 estimated mass).
- The absence of the dioxolane ring may reduce metabolic stability, as cyclic ethers often resist oxidative degradation .
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Features a pyrido[1,2-a]pyrimidin-4-one core with a piperazinyl group and a thiazolidinone substituent.
- Key Differences: The pyrimidinone core (vs. triazinone) alters electronic properties and hydrogen-bonding capacity.
Heterocyclic Compounds with Shared Substituents
2-(1,3-Dioxolan-2-yl)phenyl Methylcarbamate (Dioxacarb)
- Structure : A carbamate insecticide with a dioxolane-substituted phenyl group.
- Key Differences: The carbamate functional group confers cholinesterase inhibition activity, absent in the pyrido-triazinone target compound. The dioxolane ring in both compounds likely improves solubility, but the aromatic carbamate in dioxacarb enhances pesticidal activity via acetylcholinesterase interaction .
Pyridin-2-one Derivatives (e.g., 1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile)
- Structure: Pyridin-2-one core with acetylphenyl and cyano groups.
Comparative Data Table
Research Implications
The structural diversity among these compounds highlights the role of substituents in modulating physicochemical and biological properties. For instance:
- Dioxolane vs. Benzyl Groups : The dioxolane ring improves solubility, whereas benzyl groups favor lipophilicity, suggesting divergent applications in drug delivery or agrochemical formulations.
- Sulfanyl vs. Piperazinyl Substituents : Sulfanyl groups may participate in disulfide bonding or redox reactions, while piperazinyl groups enhance basicity and receptor targeting.
Biological Activity
The compound 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a novel derivative that incorporates a 1,3-dioxolane moiety, which has been recognized for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Antimicrobial Properties
Research indicates that compounds containing 1,3-dioxolane structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have demonstrated that derivatives with similar structures show activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives range from 625 µg/mL to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Antifungal Activity : Compounds similar to the target molecule have shown antifungal efficacy against Candida albicans, with some exhibiting significant activity at comparable concentrations .
The biological activity of these compounds is often attributed to their ability to disrupt cellular processes in pathogens. The dioxolane ring may enhance membrane permeability or interfere with nucleic acid synthesis. Further studies are required to elucidate the precise mechanisms involved.
Case Studies
Several case studies have highlighted the effectiveness of dioxolane derivatives in treating infections:
- Study on Antibacterial Activity : A recent study synthesized several dioxolane derivatives and tested them against a panel of bacteria. The results indicated that certain compounds exhibited strong antibacterial properties against resistant strains .
- Antifungal Screening : Another investigation focused on the antifungal potential of dioxolane-based compounds. The findings revealed that most derivatives showed promising antifungal activity against clinical isolates of Candida species .
Comparative Analysis Table
| Compound Name | Structure Type | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Dioxolane | 625 | Excellent against S. aureus |
| Compound B | Dioxolane | 1250 | Moderate against S. epidermidis |
| Compound C | Dioxolane | 500 | Significant antifungal activity against C. albicans |
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization of pyridine and triazine precursors, thioether bond formation, and functional group protection/deprotection. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMSO or DMF are preferred for solubility and reactivity .
- Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and thermal stability .
- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate cyclization steps .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
| Step | Key Conditions | Yield Range |
|---|---|---|
| Cyclization | DMSO, 100°C, 12h | 60–75% |
| Thioether formation | Ethanol, RT, 6h | 70–85% |
| Final purification | Silica gel (hexane:EtOAc) | 90–95% purity |
Q. Which spectroscopic and analytical methods validate the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methyl group at position 9, dioxolane ring integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 349.12) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What solubility and stability profiles are relevant for in vitro assays?
- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM at pH 7.4). Use DMSO stock solutions (≤0.1% v/v) to avoid solvent interference .
- Stability : Degrades by <10% in PBS (pH 7.4, 24h) but hydrolyzes rapidly under acidic conditions (pH <3). Store at –20°C in anhydrous DMSO .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological target interactions?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for thioether bond formation or ring-opening reactions .
- Molecular Docking : Simulate binding to enzymes like kinases or phosphatases using software (AutoDock Vina). Focus on the pyrido-triazinone core’s π-π stacking with aromatic residues .
- QSAR Models : Correlate substituent modifications (e.g., dioxolane vs. morpholine) with activity trends using descriptors like logP or polar surface area .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) to minimize variability .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may confound results .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across ≥3 independent replicates to ensure reproducibility .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Core Modifications : Replace the dioxolane with a morpholine ring to enhance aqueous solubility (test via LogP reduction) .
- Sulfur Atom Substitution : Compare thioether (-S-) vs. sulfoxide (-SO-) derivatives for oxidative stability and target affinity .
- Methyl Group Position : Synthesize 7-methyl vs. 9-methyl analogs to assess steric effects on binding .
Q. What experimental designs optimize reaction yields while minimizing resource use?
- Factorial Design : Apply a 2³ design (temperature, solvent, catalyst concentration) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., temperature vs. time) for process optimization .
- Scale-Up Protocols : Use microreactors for continuous-flow synthesis to reduce batch variability .
Specialized Methodological Considerations
Q. How do heterogeneous reaction conditions influence byproduct formation?
- Solid-Supported Catalysts : Immobilize palladium on mesoporous silica to reduce metal leaching and facilitate recycling .
- Microwave Assistance : Shorten reaction times (e.g., 2h vs. 12h) to suppress side reactions like triazine ring decomposition .
Q. What techniques characterize degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose the compound to UV light, H₂O₂, or acidic/basic buffers, followed by LC-MS/MS to track degradation .
- Isotope-Labeling : Use ¹⁴C-labeled analogs to trace metabolic fate in hepatocyte models .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across kinase inhibition assays?
- Kinase Panel Screening : Test against a standardized panel (e.g., Eurofins KinaseProfiler) to control for assay conditions .
- ATP Concentration : Adjust ATP levels (1 mM vs. 10 µM) to reflect physiological relevance and reduce false positives .
- Orthogonal Assays : Validate hits using thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
